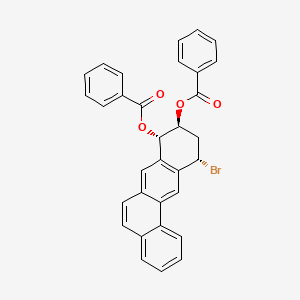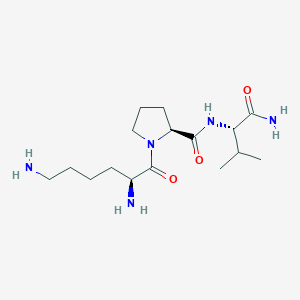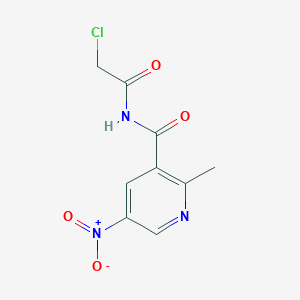![molecular formula C14H11Cl3N2O2S B14619538 (Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate CAS No. 58555-18-3](/img/structure/B14619538.png)
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate is a complex organic compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a phenyl ring through a carbamate linkage, with a trichloromethylsulfanyl group attached to the phenyl ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the carbamate group. The trichloromethylsulfanyl group is then introduced through a substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The trichloromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The trichloromethylsulfanyl group can interact with cellular components, leading to various biological effects. The pathways involved often include inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Pyridin-3-yl)methyl {4-[(chloromethyl)sulfanyl]phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(methylsulfanyl)phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(fluoromethyl)sulfanyl]phenyl}carbamate
Uniqueness
(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58555-18-3 |
|---|---|
Molekularformel |
C14H11Cl3N2O2S |
Molekulargewicht |
377.7 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl N-[4-(trichloromethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C14H11Cl3N2O2S/c15-14(16,17)22-12-5-3-11(4-6-12)19-13(20)21-9-10-2-1-7-18-8-10/h1-8H,9H2,(H,19,20) |
InChI-Schlüssel |
OTQDHHBIKSBRLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)COC(=O)NC2=CC=C(C=C2)SC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


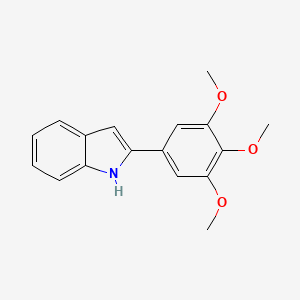
![2-Methyl-8-oxabicyclo[5.1.0]octa-2,4-diene](/img/structure/B14619463.png)


![5H-Benzo[a]phenothiazin-5-one, 9,11-dimethyl-6-(phenylamino)-](/img/structure/B14619490.png)
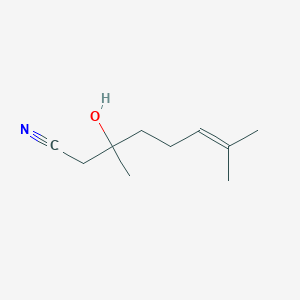
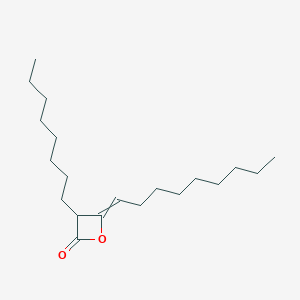
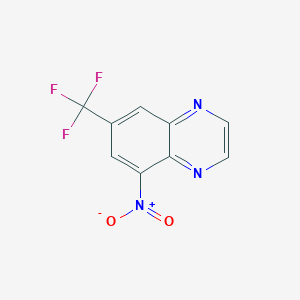
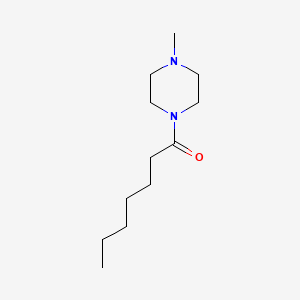
![Decahydro-1H-3,6-methanocyclobuta[d]naphthalen-1-one](/img/structure/B14619542.png)

